(1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride
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Overview
Description
(1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.
Functionalization: The benzotriazole core is then functionalized to introduce the ethan-1-amine group. This can be done through a series of reactions, including alkylation and amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Scale-Up: The process is scaled up from laboratory to industrial scale, with considerations for safety, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The benzotriazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
(1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of (1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the ethan-1-amine group.
1-(1H-1,2,3-Benzotriazol-6-yl)ethan-1-amine: A related compound without the dihydrochloride salt form.
1-(1H-1,2,3-Benzotriazol-6-yl)ethanol: Another derivative with a hydroxyl group instead of an amine group.
Uniqueness
(1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity compared to other benzotriazole derivatives.
Biological Activity
(1R)-1-(1H-1,2,3-benzotriazol-6-yl)ethan-1-amine dihydrochloride is a compound belonging to the benzotriazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C8H12Cl2N4 and a molecular weight of 235.11 g/mol. The presence of the benzotriazole moiety is significant as benzotriazoles have been associated with various pharmacological activities due to their ability to interact with biological targets.
Antimicrobial Activity
Benzotriazoles, including this compound, have demonstrated notable antimicrobial properties. A study evaluated several derivatives of benzotriazole for their antibacterial activity against various bacterial strains. The results indicated that compounds with similar structures exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Compound Name | Bacterial Strain Tested | Activity Level |
---|---|---|
Benzotriazole Derivative A | Bacillus subtilis | High |
Benzotriazole Derivative B | Escherichia coli | Moderate |
Benzotriazole Derivative C | Pseudomonas aeruginosa | Low |
These findings suggest that this compound could potentially serve as a lead compound for developing new antimicrobial agents.
Antifungal Activity
Research has also highlighted the antifungal potential of benzotriazole derivatives. For instance, a series of compounds were synthesized and tested against common fungal pathogens. The studies revealed that certain derivatives exhibited significant antifungal activity, particularly against Candida albicans and Aspergillus niger.
Compound Name | Fungal Strain Tested | Activity Level |
---|---|---|
Benzotriazole Derivative D | Candida albicans | Strong |
Benzotriazole Derivative E | Aspergillus niger | Moderate |
These results indicate that this compound may have therapeutic applications in treating fungal infections.
Anticancer Potential
The anticancer properties of benzotriazoles have been explored in various studies. A notable investigation focused on the cytotoxic effects of several benzotriazole derivatives on cancer cell lines. The findings demonstrated that some compounds significantly inhibited cell proliferation in breast cancer and leukemia cell lines.
Compound Name | Cancer Cell Line Tested | IC50 (µM) |
---|---|---|
Benzotriazole Derivative F | MCF-7 (Breast Cancer) | 15 |
Benzotriazole Derivative G | K562 (Leukemia) | 10 |
These results suggest that this compound may possess anticancer activity worth further investigation.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comparative study of various benzotriazole derivatives against bacterial strains such as Staphylococcus aureus and E. coli, it was found that derivatives similar to this compound showed promising results in inhibiting bacterial growth. The study emphasized the importance of structural modifications to enhance antibacterial efficacy.
Case Study 2: Anticancer Screening
A research team conducted an in vitro screening of benzotriazole derivatives on multiple cancer cell lines. The results indicated that compounds with a similar scaffold to this compound exhibited significant cytotoxicity against human leukemia cells. This finding supports further exploration into its potential as an anticancer agent.
Properties
Molecular Formula |
C8H12Cl2N4 |
---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
(1R)-1-(2H-benzotriazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c1-5(9)6-2-3-7-8(4-6)11-12-10-7;;/h2-5H,9H2,1H3,(H,10,11,12);2*1H/t5-;;/m1../s1 |
InChI Key |
DVEUKLQSDXKCJX-ZJIMSODOSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=NNN=C2C=C1)N.Cl.Cl |
Canonical SMILES |
CC(C1=CC2=NNN=C2C=C1)N.Cl.Cl |
Origin of Product |
United States |
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